3-Phenyl-9,9'-spirobi[fluoren]-2-amine
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Overview
Description
3-Phenyl-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a spiro linkage, which imparts rigidity and enhances its photophysical properties, making it a valuable material in optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles like halides or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Scientific Research Applications
3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its structural stability.
Mechanism of Action
The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(9,9’-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Spiro[fluorene-9,9’-xanthene] derivatives
Uniqueness
3-Phenyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique spiro linkage, which imparts superior rigidity and photophysical properties compared to other similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C31H21N |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3'-phenyl-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2 |
InChI Key |
DUXMSNOILCDVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 |
Origin of Product |
United States |
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